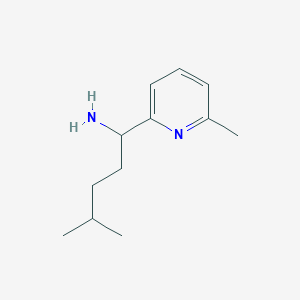

4-Methyl-1-(6-methylpyridin-2-yl)pentan-1-amine

Description

4-Methyl-1-(6-methylpyridin-2-yl)pentan-1-amine is a nitrogen-containing organic compound featuring a pentan-1-amine backbone substituted with a methyl group at the 4th carbon and a 6-methylpyridin-2-yl moiety at the 1st position. The pyridine ring’s 6-methyl substitution and the alkyl chain’s branching distinguish it from simpler amines. Such structural features are critical in modulating physicochemical properties (e.g., lipophilicity, solubility) and biological interactions, making it a candidate for pharmaceutical or agrochemical applications .

Properties

Molecular Formula |

C12H20N2 |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

4-methyl-1-(6-methylpyridin-2-yl)pentan-1-amine |

InChI |

InChI=1S/C12H20N2/c1-9(2)7-8-11(13)12-6-4-5-10(3)14-12/h4-6,9,11H,7-8,13H2,1-3H3 |

InChI Key |

AWVGQVJKGSXLSA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C(CCC(C)C)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination via Pyridine-2-Carbaldehyde Derivatives

One of the most effective and widely reported methods to prepare pyridylalkylamines such as 4-Methyl-1-(6-methylpyridin-2-yl)pentan-1-amine involves reductive amination of 6-methylpyridine-2-carbaldehyde with an appropriate amino alcohol or amine precursor.

- Procedure : The aldehyde (6-methylpyridine-2-carbaldehyde) is reacted with an amino alcohol or amine in methanol at room temperature to form an imine intermediate. This intermediate is subsequently reduced using sodium borohydride to yield the desired amine product.

- Reaction Conditions : Typically, the imine formation is allowed to proceed for about 3 hours, followed by reduction with sodium borohydride added portion-wise over 2 hours.

- Workup : After completion, the reaction mixture is diluted with water, extracted with dichloromethane, dried over sodium sulfate, and concentrated under reduced pressure to isolate the product.

- Yields : This method yields the target amine in good to high yields (often above 60%) with high purity.

- Characterization : The products are confirmed by nuclear magnetic resonance (NMR) spectroscopy and elemental analysis.

This approach is supported by experimental data where 4-methyl-2-(6-methylpyridin-2-yl-amino)-pentan-1-ol, a close analogue, was synthesized successfully using this reductive amination strategy.

One-Pot Coupling of 6-Methyl-2-Bromopyridine with Amino Alcohols

Another synthetic approach involves the nucleophilic aromatic substitution or palladium-catalyzed amination of 6-methyl-2-bromopyridine with chiral or achiral amino alcohols.

- Procedure : 6-Methyl-2-bromopyridine is combined with the amino alcohol in the presence of a base such as N,N-diisopropylethylamine under inert atmosphere (nitrogen) and heated at elevated temperatures (~160 °C) for 2–3 days in a sealed tube.

- Outcome : This results in the formation of 4-methyl-2-(6-methylpyridin-2-yl-amino)-pentan-1-ol derivatives in good yields (around 64% reported).

- Advantages : This one-pot method avoids isolation of intermediates and can be adapted for chiral amino alcohols to access enantiopure products.

Hydroformylation Followed by Selective Hydrogenation and Amination

A more complex route, applicable to related pentanamine derivatives, involves:

- Hydroformylation of alkenes to form aldehydes with rhodium or palladium catalysts on supports such as aluminum oxide or activated carbon.

- Selective hydrogenation of unsaturated aldehydes to saturated aldehydes.

- Subsequent reaction of aldehydes with formaldehyde and amines (e.g., piperidine, morpholine) under mild conditions (90–110 °C) to form the amine.

This sequence is catalyzed by precious metals and allows for the preparation of various substituted pentan-1-amines, including methyl-substituted derivatives. Catalyst loadings are typically low (0.1–5% by weight), and the catalysts are reusable after removal from reaction mixtures by distillation or filtration.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | 6-Methylpyridine-2-carbaldehyde + amino alcohol | Methanol, RT, NaBH4 reduction | 60–80 | Mild conditions, straightforward, scalable | Requires aldehyde precursor |

| One-Pot Coupling | 6-Methyl-2-bromopyridine + amino alcohol + base | 160 °C, N2, 2–3 days | ~64 | One-step, good yield, suitable for chiral substrates | Long reaction time, high temp |

| Hydroformylation + Hydrogenation + Amination | Alkenes + Rh/Pd catalysts + amines | 90–110 °C, catalytic metal, pressure | Variable | High selectivity, catalyst recyclable | Multi-step, requires precious metals |

Research Findings and Analytical Characterization

- NMR Spectroscopy : Proton (^1H) and carbon (^13C) NMR spectra confirm the structural integrity of the synthesized amine, showing characteristic chemical shifts for pyridine protons, methyl groups, and methylene chains.

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages match calculated values, confirming purity.

- Crystallographic Data : Selected derivatives have been structurally characterized by X-ray crystallography, confirming the molecular geometry and stereochemistry of the pyridylalkylamine core.

- Catalyst Influence : Studies show that the choice of catalyst and ligand (e.g., phosphine-free iridium complexes) can influence the stereoselectivity and yield of the amination steps, allowing fine-tuning of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(6-methylpyridin-2-yl)pentan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

4-Methyl-1-(6-methylpyridin-2-yl)pentan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 4-Methyl-1-(6-methylpyridin-2-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with receptors, leading to various biological effects. Detailed studies are required to fully elucidate its mechanism of action and the pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine Substituent Position Isomers

a. 4-Methyl-1-(pyridin-4-yl)pentan-1-amine (CAS: 1247644-83-2)

- Structural Difference : The pyridine ring is substituted at the 4th position instead of the 2nd, and lacks the 6-methyl group.

- Biological Activity: Pyridin-4-yl derivatives often exhibit distinct binding affinities in receptor interactions compared to ortho-substituted analogs. For example, pyridin-2-yl groups are more common in enzyme inhibitors due to spatial compatibility with active sites .

b. 1-(6-Methylpyridin-2-yl)pentan-1-amine (CAS: 1270333-30-6)

- Structural Difference : Lacks the 4-methyl group on the pentan-1-amine chain.

- Synthetic Accessibility: Simpler alkyl chains may facilitate synthesis, though the discontinued status of this compound () suggests challenges in stability or scalability .

Heterocyclic Core Modifications

a. Pyrimidine-Based Analogs (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine)

- Structural Difference : Pyrimidine replaces pyridine, introducing an additional nitrogen atom.

- Implications: Bioactivity: Pyrimidines are prevalent in antiviral and anticancer drugs (e.g., methotrexate), with enhanced hydrogen-bonding capacity due to multiple nitrogen sites.

Functional Group Variations

a. 6-Methyl-2-pyridinemethanol (CAS: 1122-71-0)

- Structural Difference : A hydroxymethyl (-CH2OH) group replaces the pentan-1-amine chain.

- Implications :

Antimicrobial and Plant Growth Regulation (PGR)

- Microwave-Synthesized Pyridinyl Derivatives (): Compounds with 4/5/6-methylpyridin-2-yl groups exhibit notable antimicrobial and PGR activities. The 6-methylpyridin-2-yl group in the target compound may enhance these effects due to optimized steric bulk and electron-donating properties. Comparative Efficacy: Pyridin-2-yl analogs generally outperform pyridin-4-yl isomers in biofilm inhibition, as seen in Pseudomonas aeruginosa studies .

Physicochemical Properties

Biological Activity

4-Methyl-1-(6-methylpyridin-2-yl)pentan-1-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a pentan-1-amine backbone with a methyl group at the fourth carbon and a 6-methylpyridin-2-yl substituent. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

The biological activity of 4-Methyl-1-(6-methylpyridin-2-yl)pentan-1-amine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects.

Potential Targets

- Enzymatic Inhibition : The compound has been studied for its potential as an inhibitor of beta-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology. Variations in its structure can significantly affect its potency against BACE1, as evidenced by analogs with different substitutions showing varying inhibitory effects .

- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurodegenerative conditions.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-Methyl-1-(6-methylpyridin-2-yl)pentan-1-amine and its analogs:

Case Studies

Several studies have explored the biological implications of this compound:

- Alzheimer's Disease Research : A study evaluating various BACE1 inhibitors found that modifications to the amine structure could enhance selectivity and reduce off-target effects, highlighting the importance of structural optimization in drug design .

- Neuropharmacology : Research into compounds similar to 4-Methyl-1-(6-methylpyridin-2-yl)pentan-1-amine indicated potential benefits in modulating neurotransmitter systems, which could be relevant for treating mood disorders or cognitive decline.

- Antimicrobial Activity : While primarily focused on neurodegenerative diseases, some investigations into related compounds have assessed their antibacterial properties, revealing promising results against specific bacterial strains .

Q & A

Q. What are the established synthetic routes for 4-Methyl-1-(6-methylpyridin-2-yl)pentan-1-amine, and what reaction conditions optimize yield?

The synthesis of this compound typically involves nucleophilic substitution or alkylation strategies. A scalable approach inspired by bicyclo[1.1.1]pentan-1-amine synthesis (used in Pfizer’s cancer drug candidate) employs amine nucleophiles such as lithium dibenzylamide (Bn₂N-Li) to react with halogenated precursors. Yields can reach ~20% under optimized conditions, with catalysts like palladium on carbon and solvents such as tetrahydrofuran (THF) . Key parameters include temperature control (0–25°C) and exclusion of moisture. For structural analogs, sodium hydroxide in ethanol at elevated temperatures (200°C) has been effective in condensation reactions .

Q. How is the molecular structure of 4-Methyl-1-(6-methylpyridin-2-yl)pentan-1-amine confirmed experimentally?

X-ray crystallography is the gold standard for structural elucidation. For pyridine-containing amines, single-crystal diffraction data (e.g., bond lengths, angles, and torsion angles) are collected using synchrotron radiation. Supporting spectroscopic methods include:

- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks.

- IR spectroscopy : To identify amine (-NH₂) and pyridinyl stretches.

- Mass spectrometry : For molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the primary reactivity patterns of this compound under standard laboratory conditions?

The compound’s reactivity is dominated by its primary amine and pyridinyl moieties:

- Oxidation : Forms imines or nitro derivatives under strong oxidizing agents.

- Reduction : Catalytic hydrogenation reduces the pyridine ring to piperidine.

- Alkylation/arylation : The amine group reacts with alkyl halides or aryl boronic acids via Buchwald-Hartwig coupling .

A table summarizing reactivity is provided below:

| Reaction Type | Reagents/Conditions | Major Products | Yield Range |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | Pyridine N-oxide derivatives | 40–60% |

| Reduction | H₂, Pd/C, EtOH | Piperidine analogs | 70–85% |

| Alkylation | R-X, NaH, DMF | N-alkylated amines | 50–75% |

Advanced Research Questions

Q. How can synthesis yield and purity be improved for multigram-scale production?

Optimization strategies include:

- Catalyst screening : Davies-type lithium amides (e.g., Bn₂N-Li) improve nucleophilicity, while strain-release amination (TTMSS/HOCH₂CH₂SH) enhances radical-mediated pathways .

- Solvent selection : Polar aprotic solvents (DMF, THF) reduce side reactions.

- Workflow automation : Continuous flow reactors minimize batch variability and improve scalability .

Contradictions in yield data (e.g., 20% vs. 78–82% in radical methods) highlight the need for rigorous parameter control (temperature, stoichiometry) .

Q. What mechanistic insights explain the compound’s behavior in radical-mediated reactions?

Radical reduction pathways, such as those involving (TMS)₃SiH and HOCH₂CH₂SH, proceed via hydrogen atom transfer (HAT). The azido group in precursors undergoes single-electron transfer (SET) to generate nitrogen-centered radicals, which recombine to form the amine product. Computational studies (DFT) reveal transition-state energies and regioselectivity trends .

Q. How is the compound’s biological activity assessed in neurological or antimicrobial studies?

- In vitro assays : Binding affinity to serotonin/dopamine receptors (radioligand displacement assays).

- Enzyme inhibition : IC₅₀ determination against monoamine oxidases (MAOs) or cytochrome P450 isoforms.

- Microbial screens : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria .

Q. How are contradictions in experimental data resolved (e.g., divergent yields or selectivity)?

Case study: Discrepancies in alkylation yields (20% vs. 75%) are analyzed via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.